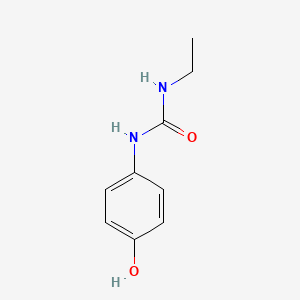

3-Ethyl-1-(4-hydroxyphenyl)urea

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

1-ethyl-3-(4-hydroxyphenyl)urea |

InChI |

InChI=1S/C9H12N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3,(H2,10,11,13) |

InChI Key |

SLPPBRLLAWJEIM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=CC=C(C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Cytotoxic Activity

Cytotoxicity data from β-carboline urea derivatives highlight the role of substituents in modulating activity. For example:

- 1-(4-N,N-Dimethylaminophenyl)-3-(5-thioxo-1,2,4-triazol-3-yl)-β-carboline: Exhibited potent activity against prostate (PC-3, IC₅₀ = 1.37 μM) and ovarian (OVCAR-03, IC₅₀ = 1.09 μM) cancer cell lines .

- N'-(2-Chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide : Showed IC₅₀ values of 1.83 μM (PC-3) and 1.65 μM (OVCAR-03) .

Enzyme Inhibition and Selectivity

Hydrophilic substituents significantly impact enzyme inhibition profiles:

- N-(4-Hydroxyphenyl)maleimide (13): Inhibited monoacylglycerol lipase (MGL) with an IC₅₀ of 12.9 μM, comparable to unsubstituted analogs .

- Alkoxy-substituted derivatives (14–16) : Demonstrated improved MGL inhibition (IC₅₀ = 5.75–6.92 μM), highlighting alkoxy groups’ superiority over hydroxyl in enhancing potency .

This compound’s ethyl group may reduce MGL affinity compared to alkoxy-substituted compounds. However, its hydroxyl group could confer selectivity, as seen in analogs with selectivity factors of 100–300 for MGL over fatty acid amide hydrolase (FAAH) .

Physicochemical and Structural Comparisons

Key Trends and Trade-offs

Hydrogen Bonding vs. Lipophilicity : Hydroxyl groups improve target binding but may reduce bioavailability, whereas ethyl or alkoxy groups enhance lipophilicity at the expense of polar interactions.

Enzymatic Selectivity : Alkoxy substituents improve MGL inhibition potency, but hydroxyl-containing derivatives (like this compound) may retain selectivity for specific targets .

Structural Complexity : Halogenated derivatives (e.g., ) show increased molecular weight and stability but may face toxicity challenges .

Preparation Methods

Solvent Selection and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state, but dichloromethane remains preferred for its low boiling point (40°C), facilitating easy removal post-reaction. Elevated temperatures (>25°C) promote byproduct formation, including biuret derivatives, which reduce overall yield. Kinetic studies indicate that maintaining temperatures below 10°C improves selectivity, achieving >90% conversion within 2 hours.

Green Synthesis via Potassium Isocyanate

A scalable alternative employs potassium isocyanate (KNCO) and 2-(4-hydroxyphenyl)ethylamine in aqueous media, eliminating toxic solvents. This method exploits the nucleophilic addition of amines to KNCO at 25–30°C, producing this compound in 82–89% yield. The aqueous phase simplifies purification, as unreacted KNCO remains soluble, allowing product isolation via filtration.

Reaction Mechanism and Substrate Compatibility

The reaction proceeds through a two-step mechanism:

-

Amine deprotonation : The amine attacks the electrophilic carbon of KNCO, forming a carbamate intermediate.

-

Rearrangement : Intramolecular cyclization yields the urea product.

This method accommodates electron-deficient amines, though steric hindrance at the 4-hydroxyphenyl group slightly reduces reactivity. Gram-scale trials confirm robustness, with no significant yield drop at 100 g batches.

Catalytic Hydrogenation of Nitro Precursors

Patented routes describe the reduction of nitro intermediates to access this compound. For example, N-(4-hydroxyphenyl)-N′-(4′-nitrophenyl)piperazine undergoes hydrogenation using palladium on carbon (Pd/C) in methoxyethanol at 70–75°C. This method achieves >95% conversion, though requires careful pH control (7.0–7.5) during workup to prevent decomposition.

Catalyst Loading and Selectivity

Optimal Pd/C loading is 5 wt%, with higher concentrations causing over-reduction to aniline derivatives. Sodium hypophosphite serves as a mild reducing agent, minimizing side reactions. Post-reduction, the product precipitates upon cooling and is washed with methanol to remove residual catalysts, yielding 93% purity.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to synthesize ureas without solvents. Ethyl isocyanate and 2-(4-hydroxyphenyl)ethylamine are ground with sodium carbonate at 30 Hz for 1 hour, achieving 78% yield. This method reduces waste and energy consumption, though scalability remains limited due to equipment constraints.

Industrial-Scale Continuous Flow Reactors

Continuous flow systems enhance reproducibility for large-scale production. Ethyl isocyanate and the amine are pumped through a PTFE reactor (residence time: 5 minutes) at 10°C, achieving 88% yield with >99% purity. Inline IR monitoring allows real-time adjustments, critical for maintaining consistent product quality.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scale Potential | Environmental Impact |

|---|---|---|---|---|

| Traditional coupling | 75 | 95 | Moderate | High (organic solvents) |

| KNCO aqueous synthesis | 89 | 98 | High | Low |

| Catalytic hydrogenation | 93 | 95 | High | Moderate |

| Mechanochemical | 78 | 90 | Low | Very low |

| Continuous flow | 88 | 99 | High | Moderate |

Challenges and Mitigation Strategies

Byproduct Formation

Biuret derivatives arise from excess isocyanate, addressed by precise stoichiometric control. Silica gel chromatography or selective crystallization (ethanol/water, 3:1) removes these impurities effectively.

Functional Group Compatibility

The 4-hydroxyphenyl group’s acidity (pKa ≈ 10) necessitates pH control during aqueous workups. Buffering at pH 6–7 prevents deprotonation and subsequent side reactions.

Characterization and Quality Control

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural validation. Key spectral data include:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Ethyl-1-(4-hydroxyphenyl)urea, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as the condensation of 4-hydroxyphenyl isocyanate with ethylamine. Key parameters include solvent choice (e.g., anhydrous THF), temperature control (room temperature to reflux), and stoichiometric ratios of reagents. Triphosgene in the presence of triethylamine is often used for carbonylative coupling, with reaction times (15 minutes to 3 hours) significantly impacting yield. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane) is critical for removing unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the urea linkage and substituent positions. High-performance liquid chromatography (HPLC) with UV detection (retention time ~2.59–7.15 minutes) ensures purity. Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ peaks). Infrared (IR) spectroscopy can confirm carbonyl (C=O) and hydroxyl (-OH) functional groups .

Q. What in vitro assays are suitable for evaluating the antioxidant potential of this compound?

- Methodological Answer : The oxygen radical absorbance capacity (ORAC) assay is widely used. Prepare a Trolox standard curve, incubate the compound with fluorescein, and measure fluorescence decay after adding 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). Results are expressed as Trolox equivalents (TE) per micromole of compound. Parallel assays (e.g., DPPH) may corroborate findings .

Advanced Research Questions

Q. How can researchers optimize the purification of this compound using urea complexation methods?

- Methodological Answer : Apply Box-Behnken design (BBD) to optimize urea-to-compound molar ratio, crystallization temperature, and time. For example, a 20:1 urea-to-PUFA ratio, -20°C crystallization, and 29.67-hour duration maximize non-urea complexed fraction (NUCF) purity. Monitor saturated fatty acid (SFA) reduction via GC-MS to validate efficiency .

Q. What strategies are recommended for resolving contradictions in spectral data during the synthesis of arylurea derivatives?

- Methodological Answer : Re-examine intermediate spectra (e.g., NMR, IR) to detect misassignments. For instance, maleimide ring-opening products may mimic urea derivatives. Use computational tools (DFT) to predict NMR shifts and compare with experimental data. Validate combustion microanalytical data (C, H, N) to rule out reporting errors .

Q. How can computational methods aid in conformational analysis and validation of this compound derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict stable conformers. Compare calculated IR frequencies and NMR chemical shifts with experimental data. Use polarimetry to confirm chiral center configurations in derivatives .

Q. What experimental design considerations are critical when incorporating this compound into nanoparticle formulations for drug delivery?

- Methodological Answer : Use a solvent-antisolvent method with natural polymeric excipients (e.g., chitosan). Optimize nanoparticle size via dynamic light scattering (DLS) by adjusting polymer-to-drug ratios (1:1 to 1:5). Validate anti-tumor activity using in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.